molecular formula C24H24ClN7 B2363771 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4-dimethylphenyl)pteridin-4-amine CAS No. 946290-16-0

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4-dimethylphenyl)pteridin-4-amine

Cat. No. B2363771
CAS RN: 946290-16-0
M. Wt: 445.96
InChI Key: BQPZYUXCSTUUIY-UHFFFAOYSA-N
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Description

The compound is a derivative of piperazine and pteridin. Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . Pteridin is a polycyclic compound with two nitrogen atoms right in the ring. It is an important class of heterocyclic compounds which is the core of folic acid and many other biologically important molecules.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the introduction of the phenyl groups, and the formation of the pteridin ring. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring, phenyl groups, and pteridin ring would all contribute to the overall structure. The exact structure would depend on the specific arrangement of these groups within the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring might make it a base, and the presence of the phenyl groups might increase its hydrophobicity .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound’s unique structure, combining a piperazine ring with a pteridine moiety, makes it an interesting candidate for drug development. Researchers can explore its potential as a lead compound for designing novel pharmaceutical agents. The piperazine ring is commonly found in various drugs, including antihistamines, antiparasitic agents, and antivirals. By modifying this scaffold, scientists can create derivatives with improved pharmacokinetic properties and enhanced biological activity .

Neuropharmacology

The piperazine ring is also present in drugs used for neurological disorders. Investigating whether this compound interacts with neurotransmitter receptors or modulates neuronal activity could provide insights into its potential as a treatment for conditions like Parkinson’s disease or Alzheimer’s disease .

Computational Chemistry and Molecular Modeling

Using computational methods, scientists can predict the compound’s binding affinity to specific protein targets. Molecular docking studies can reveal potential interactions with enzymes, receptors, or other biomolecules. Such insights aid in rational drug design and optimization.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s intended to be used as a pharmaceutical, future research might focus on improving its efficacy, reducing its side effects, or finding new therapeutic applications .

properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4-dimethylphenyl)pteridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN7/c1-16-6-7-20(17(2)14-16)28-23-21-22(27-9-8-26-21)29-24(30-23)32-12-10-31(11-13-32)19-5-3-4-18(25)15-19/h3-9,14-15H,10-13H2,1-2H3,(H,27,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPZYUXCSTUUIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C5=CC(=CC=C5)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4-dimethylphenyl)pteridin-4-amine

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